1-Chloro-2-iodoethane
Overview
Description
1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species, such as in the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .
Molecular Structure Analysis
The molecular formula of 1-Chloro-2-iodoethane is C2H4ClI . The structure involves a two-carbon alkane backbone with a chlorine atom attached to one carbon and an iodine atom attached to the other .Chemical Reactions Analysis
1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species . It reacts with 5-hydroxy-[1,4]naphthoquinone to obtain the 5-(2-chloro-ethoxy)-[1,4]naphthoquinone .Physical And Chemical Properties Analysis
1-Chloro-2-iodoethane has a molecular weight of 190.41 . It has a normal boiling temperature, critical temperature, and critical pressure . It also has a specific gravity of 2.11 and a refractive index of 1.56 .Scientific Research Applications
1-Chloro-2-iodoethane: A Comprehensive Analysis of Scientific Research Applications: 1-Chloro-2-iodoethane is a versatile chemical compound with several unique applications in scientific research. Below is a detailed analysis of its applications, each presented in a separate section.
Iodination of Metallated Species
1-Chloro-2-iodoethane serves as a mild electrophile for the iodination of metallated species. This is particularly useful in organic synthesis where it can convert ortho-lithiated benzyl ether into the corresponding ortho-iodide, facilitating further chemical transformations .
Synthesis of Naphthoquinone Derivatives
This compound reacts with 5-hydroxy-[1,4]naphthoquinone to produce 5-(2-chloro-ethoxy)-[1,4]naphthoquinone, a derivative that has potential applications in the development of new pharmaceuticals and materials .
Thermophysical Property Research
1-Chloro-2-iodoethane’s thermodynamic properties are critically evaluated for use in thermophysical research. Data on this compound are essential for understanding its behavior under various conditions and can be applied in fields such as material science and engineering .
Photodissociation Dynamics Studies
The compound is used in photodissociation studies to understand the dynamics of molecular fragmentation upon exposure to light. This has implications for fields ranging from atmospheric chemistry to the development of photostable materials .
Vibrational Spectroscopy
It is also used in vibrational spectroscopy studies, including Raman and infrared absorption spectra, to elucidate the structural dynamics of molecules. This information is crucial for the design of compounds with desired physical and chemical properties .
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-2-iodoethane is a type of alkyl halide . The primary targets of alkyl halides are nucleophilic species in biochemical reactions .
Mode of Action
1-Chloro-2-iodoethane undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . The nucleophile, being an electron-rich species, must attack the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .
Biochemical Pathways
It’s known that alkyl halides like 1-chloro-2-iodoethane are often used as intermediates in organic synthesis reactions , which can involve a variety of biochemical pathways.
Result of Action
Its role as an intermediate in organic synthesis suggests it contributes to the formation of more complex molecules .
properties
IUPAC Name |
1-chloro-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWQGSFTWWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211458 | |
Record name | 1,2-Chloroiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodoethane | |
CAS RN |
624-70-4 | |
Record name | 1,2-Chloroiodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Chloroiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-iodoethane (stabilized with Copper chip) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the photodissociation dynamics of 1-chloro-2-iodoethane?
A: Understanding the photodissociation dynamics of molecules like 1-chloro-2-iodoethane provides insights into the fundamental principles governing bond breaking and energy redistribution upon light absorption [, ]. This knowledge is crucial for various applications, including atmospheric chemistry, development of laser techniques, and understanding photochemical reactions.
Q2: How do the photodissociation dynamics of 1-chloro-2-iodoethane differ from iodoethane, and what does this difference suggest about the molecular behavior?
A: Research using resonance Raman spectroscopy revealed that 1-chloro-2-iodoethane exhibits more motion along non-C—I stretch modes during photodissociation compared to iodoethane []. This observation, supported by time-of-flight photofragment spectroscopy, suggests that the presence of the chlorine atom in 1-chloro-2-iodoethane influences the energy distribution during the bond-breaking process, leading to a higher degree of internal excitation in the photoproducts [].
Q3: What are the common applications of 1-chloro-2-iodoethane in synthetic chemistry?
A: 1-Chloro-2-iodoethane serves as a versatile reagent in organic synthesis []. Its primary applications include:
- Iodinating agent: It reacts with organometallic compounds [] and carbanions [] to introduce iodine atoms into the molecular structure.
- Alkylating agent: It can be used to introduce an ethyl group with a chlorine substituent into target molecules [].
Q4: What spectroscopic techniques have been used to characterize 1-chloro-2-iodoethane, and what information do they provide?
A4:
- Resonance Raman Spectroscopy: This technique was employed to investigate the short-time photodissociation dynamics of 1-chloro-2-iodoethane in solution [, ]. It provides insights into the vibrational modes involved in the molecule's excited state and how energy is redistributed during bond breaking.
- NMR Spectroscopy: This technique is used for routine analysis of 1-chloro-2-iodoethane purity [], providing information about its structure and the chemical environment of its constituent atoms.
- Vibrational Spectroscopy: This broader category, which likely encompasses infrared spectroscopy, has been used to study the vibrational modes and assign them to specific molecular motions within 1-chloro-2-iodoethane [].
Q5: Are there any known safety concerns associated with handling 1-chloro-2-iodoethane?
A: Yes, 1-chloro-2-iodoethane is identified as a dialkylating agent, indicating potential hazards []. Specific precautions include:
- Inhalation: Avoid breathing in the vapor due to potential respiratory irritation or toxicity [].
- Skin Contact: Prevent contact with skin as it can cause irritation or other adverse reactions [].
- Storage: Store the compound in a dark, cool environment due to its light sensitivity [].
Q6: What resources or infrastructure are important for advancing research on compounds like 1-chloro-2-iodoethane?
A6: Continued research on 1-chloro-2-iodoethane and similar compounds benefits from:
- Spectroscopic facilities: Access to advanced spectroscopic techniques like resonance Raman and time-resolved spectroscopy is essential for understanding reaction dynamics [, ].
- Computational resources: Molecular modeling and simulation studies require significant computational power to investigate reaction pathways and energy landscapes [].
- Chemical synthesis and analysis laboratories: Well-equipped labs are crucial for preparing, purifying, and characterizing 1-chloro-2-iodoethane and its derivatives [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.